molecular formula C8H10BrNS B15322829 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

Cat. No.: B15322829
M. Wt: 232.14 g/mol
InChI Key: FUOJHXYGBKIBGK-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a brominated thiophene substituent. Its molecular formula is C₇H₈BrNS (MW: 226.12 g/mol), and its SMILES notation is C1CC1(Cc1cc(c(s1)Br)N . The compound features a cyclopropane ring fused to an amine group and a 5-bromothiophen-2-ylmethyl moiety. This structure confers rigidity and electronic diversity, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition (e.g., BACE1 inhibitors, as inferred from structurally related compounds) .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C8H10BrNS/c9-7-2-1-6(11-7)5-8(10)3-4-8/h1-2H,3-5,10H2

InChI Key

FUOJHXYGBKIBGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(S2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Bromothiophenylmethyl Intermediate: The 5-bromothiophene is then reacted with a suitable alkylating agent to form the 5-bromothiophen-2-ylmethyl intermediate.

    Cyclopropanation: The intermediate undergoes a cyclopropanation reaction with a suitable cyclopropane precursor.

    Amination: Finally, the cyclopropane derivative is aminated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group and the thiophene ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane-Amine Core

The following table compares 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine with analogs differing in aromatic substituents or halogenation patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Application/Notes Reference
This compound C₇H₈BrNS 226.12 5-Bromothiophene-2-ylmethyl Potential enzyme inhibitor
1-(Difluoromethyl)cyclopropan-1-amine C₄H₇F₂N 119.10 Difluoromethyl Intermediate in BACE1 inhibitors
1-(Trifluoromethyl)cyclopropan-1-amine C₄H₆F₃N 131.10 Trifluoromethyl Used in BACE1 inhibitor synthesis
2-[(4-Bromophenyl)methyl]cyclopropan-1-amine HCl C₁₀H₁₃BrClN 262.58 4-Bromophenylmethyl Building block for drug discovery
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl C₁₀H₁₂ClFN 187.64 2-Fluorophenylmethyl Studied for physico-chemical properties

Key Observations :

  • Aromatic System Differences : Thiophene-based derivatives (e.g., the target compound) exhibit distinct electronic properties versus benzene-ring analogs (e.g., 2-[(4-bromophenyl)methyl]cyclopropan-1-amine HCl), influencing solubility and metabolic stability .

Physico-Chemical Properties

Property This compound 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl 1-(Trifluoromethyl)cyclopropan-1-amine
Molecular Weight (g/mol) 226.12 187.64 131.10
LogP (Predicted) ~2.5 (moderately lipophilic) ~1.8 ~1.2
Solubility Low aqueous solubility Moderate in polar solvents High in organic solvents
Stability Stable under inert conditions Hygroscopic (HCl salt) Sensitive to hydrolysis

Notes:

  • The bromothiophene derivative’s higher molecular weight and lipophilicity may limit bioavailability compared to smaller, fluorine-rich analogs .
  • The HCl salt form (e.g., in 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine HCl) improves crystallinity and handling .

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